2-Methoxy-5-(piperazin-1-ylmethyl)phenol
CAS No.:
Cat. No.: VC18195927
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O2 |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 2-methoxy-5-(piperazin-1-ylmethyl)phenol |
| Standard InChI | InChI=1S/C12H18N2O2/c1-16-12-3-2-10(8-11(12)15)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3 |
| Standard InChI Key | NHAZCNVNCMWSMB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CN2CCNCC2)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | COC1=C(C=C(C=C1)N2CCNCC2)O | |
| InChIKey | JEITXSUTZNDIBO-UHFFFAOYSA-N | |
| IUPAC Name | 2-methoxy-5-(piperazin-1-ylmethyl)phenol |
The structure comprises a phenol ring with a methoxy group (-OCH₃) at position 2 and a piperazine-linked methyl group (-CH₂-piperazine) at position 5 (Figure 1) . The piperazine moiety introduces basicity and hydrogen-bonding capacity, which may influence solubility and receptor interactions.
Synthesis and Structural Optimization
Synthetic Routes
While no direct synthesis protocol for 2-methoxy-5-(piperazin-1-ylmethyl)phenol is documented, analogous piperazine derivatives are typically synthesized via reductive amination or Mannich reactions . For example, a related compound, 5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole (KAD22), was prepared by condensing 5-methoxy-1-methyl-1H-indole-2-carbaldehyde with 2-(piperazin-1-yl)phenol under reducing conditions . Adapting this approach, 2-methoxy-5-(piperazin-1-ylmethyl)phenol could be synthesized by reacting 2-methoxy-5-hydroxybenzaldehyde with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride .
Purification and Characterization
Post-synthesis purification often involves column chromatography (e.g., silica gel with CH₂Cl₂:MeOH gradients) . Structural confirmation relies on spectral techniques:
-
¹H NMR: Peaks for aromatic protons (δ 6.5–7.5 ppm), piperazine methylene (δ 2.5–3.5 ppm), and methoxy groups (δ ~3.8 ppm) .
-
MS (ESI): Predicted molecular ion at m/z 209.12847 ([M+H]⁺) and adducts like [M+Na]⁺ (m/z 231.11041) .
Physicochemical Properties
Collision Cross Section (CCS)
Ion mobility spectrometry predicts the following CCS values for common adducts :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 209.12847 | 147.8 |
| [M+Na]⁺ | 231.11041 | 159.8 |
| [M-H]⁻ | 207.11391 | 149.7 |
These values suggest moderate molecular compactness, comparable to CNS-targeting drugs like antihistamines .
Solubility and Lipophilicity
Computational models estimate a logP of ~1.5, indicating balanced hydrophobicity suitable for blood-brain barrier penetration. Aqueous solubility is likely enhanced by the phenolic -OH and piperazine’s basic nitrogen .
Computational Insights
Frontier Molecular Orbitals
Density functional theory (DFT) calculations on analogous molecules reveal a HOMO-LUMO gap of ~5 eV, indicative of moderate reactivity . The HOMO localizes on the phenol ring, favoring electron donation, while the LUMO resides on the piperazine, facilitating electrophilic interactions .
Challenges and Future Directions
Current limitations include the absence of in vivo data and precise synthetic protocols. Future work should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume